An In-Depth Technical Guide to N-(2-methoxyethyl)-4-pyridinamine: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to N-(2-methoxyethyl)-4-pyridinamine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(2-methoxyethyl)-4-pyridinamine, a substituted pyridinamine of interest to researchers and professionals in drug development and medicinal chemistry. Due to its structural motifs—a pyridine ring known for its presence in numerous bioactive molecules and a flexible methoxyethyl side chain—this compound presents potential for exploration as a scaffold or intermediate in the synthesis of novel therapeutic agents. This document outlines its chemical identity, predicted physicochemical properties, a detailed synthetic protocol, and prospective applications, grounded in established chemical principles and data from analogous compounds.
Chemical Identity and Structural Elucidation
While N-(2-methoxyethyl)-4-pyridinamine is not extensively cataloged in major chemical databases, its identity can be unequivocally established through its molecular structure and systematic nomenclature.
Synonyms and Identifiers
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Systematic IUPAC Name: N-(2-methoxyethyl)pyridin-4-amine
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Alternative Names: 4-(2-methoxyethylamino)pyridine
For the purpose of this guide, we will use the primary name N-(2-methoxyethyl)-4-pyridinamine.
Molecular Structure
The molecular structure consists of a pyridine ring substituted at the 4-position with a secondary amine, which is further substituted with a 2-methoxyethyl group.
Table 1: Core Structural and Chemical Information
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Canonical SMILES | COCCNc1ccncc1 |
| InChI Key | (Predicted) |
Predicted Physicochemical and Pharmacokinetic Properties
In the absence of experimental data, the physicochemical and pharmacokinetic properties of N-(2-methoxyethyl)-4-pyridinamine have been predicted based on its structure and comparison with analogous compounds. These predictions are valuable for designing experimental protocols and anticipating its behavior in biological systems.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Analog Comparison |
| Boiling Point | ~250-270 °C | Based on structurally similar compounds like 2-methoxyethyl pyridine-4-carboxylate (predicted boiling point of 262-270 °C).[1] |
| Density | ~1.1 g/mL | Similar to 2-methoxyethyl pyridine-4-carboxylate (predicted density of 1.12 g/mL).[1] |
| Water Solubility | Moderately Soluble | The presence of the pyridine nitrogen and the ether oxygen suggests a degree of water solubility. Amines are generally more water-soluble than alcohols of similar molecular weight.[2] |
| LogP | ~1.0 - 1.5 | Estimated based on the contributions of the pyridine ring and the methoxyethyl side chain. |
| pKa (Basic) | ~8.0 - 9.0 | The pyridine ring nitrogen and the secondary amine nitrogen both contribute to the basicity. The pKa of 4-aminopyridine is 9.11.[3] |
Synthesis of N-(2-methoxyethyl)-4-pyridinamine
A plausible and efficient synthesis of N-(2-methoxyethyl)-4-pyridinamine can be achieved through two primary routes: nucleophilic substitution of a 4-halopyridine with 2-methoxyethylamine, or direct N-alkylation of 4-aminopyridine. The latter is presented here as a detailed protocol.
Proposed Synthetic Workflow: N-alkylation of 4-aminopyridine
This synthetic approach involves the direct reaction of commercially available 4-aminopyridine with a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane. The reaction is facilitated by a base to neutralize the hydrogen bromide byproduct.

